Cas no 851169-45-4 (3-(2-methoxyethyl)-6-phenyl-2-sulfanyl-3H,4H-thieno2,3-dpyrimidin-4-one)

3-(2-methoxyethyl)-6-phenyl-2-sulfanyl-3H,4H-thieno2,3-dpyrimidin-4-one Chemical and Physical Properties
Names and Identifiers
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- 2-mercapto-3-(2-methoxyethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one
- 3-(2-methoxyethyl)-6-phenyl-2-sulfanyl-3H,4H-thieno2,3-dpyrimidin-4-one
- 3-(2-methoxyethyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
- 4-hydroxy-3-(2-methoxyethyl)-6-phenylthieno[2,3-d]pyrimidine-2-thione
- 2,3-Dihydro-3-(2-methoxyethyl)-6-phenyl-2-thioxothieno[2,3-d]pyrimidin-4(1H)-one
- 3-(2-methoxyethyl)-6-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
- AKOS005198964
- CS-0231332
- 851169-45-4
- EN300-10793
- BJB16945
- DTXSID501134594
-
- Inchi: InChI=1S/C15H14N2O2S2/c1-19-8-7-17-14(18)11-9-12(10-5-3-2-4-6-10)21-13(11)16-15(17)20/h2-6,9H,7-8H2,1H3,(H,16,20)
- InChI Key: UCBROJXZHIENMP-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 318.04967004Da
- Monoisotopic Mass: 318.04967004Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 412
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 102Ų
- XLogP3: 2.8
3-(2-methoxyethyl)-6-phenyl-2-sulfanyl-3H,4H-thieno2,3-dpyrimidin-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-10793-0.5g |
3-(2-methoxyethyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one |
851169-45-4 | 95% | 0.5g |
$218.0 | 2023-10-28 | |
Enamine | EN300-10793-1.0g |
3-(2-methoxyethyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one |
851169-45-4 | 95% | 1.0g |
$314.0 | 2023-02-09 | |
Enamine | EN300-10793-0.25g |
3-(2-methoxyethyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one |
851169-45-4 | 95% | 0.25g |
$116.0 | 2023-10-28 | |
Enamine | EN300-10793-10.0g |
3-(2-methoxyethyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one |
851169-45-4 | 95% | 10.0g |
$1346.0 | 2023-02-09 | |
Enamine | EN300-10793-10g |
3-(2-methoxyethyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one |
851169-45-4 | 95% | 10g |
$1346.0 | 2023-10-28 | |
1PlusChem | 1P019KG0-1g |
3-(2-methoxyethyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one |
851169-45-4 | 95% | 1g |
$450.00 | 2024-04-21 | |
1PlusChem | 1P019KG0-10g |
3-(2-methoxyethyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one |
851169-45-4 | 95% | 10g |
$1726.00 | 2023-12-16 | |
Enamine | EN300-10793-5g |
3-(2-methoxyethyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one |
851169-45-4 | 95% | 5g |
$908.0 | 2023-10-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1302002-100mg |
3-(2-Methoxyethyl)-6-phenyl-2-sulfanyl-3h,4h-thieno[2,3-d]pyrimidin-4-one |
851169-45-4 | 95% | 100mg |
¥2086.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1302002-250mg |
3-(2-Methoxyethyl)-6-phenyl-2-sulfanyl-3h,4h-thieno[2,3-d]pyrimidin-4-one |
851169-45-4 | 95% | 250mg |
¥2714.00 | 2024-07-28 |
3-(2-methoxyethyl)-6-phenyl-2-sulfanyl-3H,4H-thieno2,3-dpyrimidin-4-one Related Literature
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Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463
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J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
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Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
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Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584
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Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395
Additional information on 3-(2-methoxyethyl)-6-phenyl-2-sulfanyl-3H,4H-thieno2,3-dpyrimidin-4-one
Recent Advances in the Study of 3-(2-methoxyethyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS: 851169-45-4)
The compound 3-(2-methoxyethyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS: 851169-45-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound, belonging to the thienopyrimidinone class, exhibits unique structural features that make it a promising candidate for drug development. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, shedding light on its potential as a novel therapeutic agent.
One of the key areas of research has been the optimization of synthetic routes for 3-(2-methoxyethyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one. A study published in the Journal of Medicinal Chemistry (2023) described an efficient multi-step synthesis involving the condensation of 2-amino-4-phenylthiophene-3-carbonitrile with ethyl 2-methoxyacetate, followed by cyclization and sulfanylation. This method achieved a high yield (78%) and purity (>98%), making it suitable for large-scale production. The study also highlighted the importance of the 2-sulfanyl group in enhancing the compound's binding affinity to target proteins.
Pharmacological investigations have revealed that 3-(2-methoxyethyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one exhibits potent inhibitory activity against several kinase enzymes, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β). In vitro assays demonstrated IC50 values in the low micromolar range (0.5-2.0 µM) for these targets, suggesting its potential as a multi-kinase inhibitor. Molecular docking studies further elucidated the binding interactions, showing that the compound forms hydrogen bonds with key residues in the ATP-binding pocket of these kinases.
Recent preclinical studies have explored the therapeutic potential of this compound in various disease models. In a 2024 study published in Bioorganic & Medicinal Chemistry Letters, researchers evaluated its efficacy in a mouse model of Alzheimer's disease. The compound showed significant improvement in cognitive function and reduction in tau hyperphosphorylation, likely due to its dual inhibition of CDK5 and GSK-3β. These findings position it as a promising candidate for neurodegenerative disease treatment.
Structure-activity relationship (SAR) studies have been conducted to optimize the biological activity of this thienopyrimidinone derivative. Modifications at the 2-sulfanyl and 3-(2-methoxyethyl) positions have been particularly explored. A recent SAR analysis (European Journal of Medicinal Chemistry, 2023) demonstrated that the 2-sulfanyl group is crucial for maintaining kinase inhibitory activity, while the methoxyethyl side chain contributes to improved blood-brain barrier penetration. These insights are guiding the design of next-generation analogs with enhanced potency and selectivity.
The compound's pharmacokinetic properties have also been investigated in recent studies. A 2023 ADME (Absorption, Distribution, Metabolism, and Excretion) profiling study reported favorable oral bioavailability (65% in rats) and moderate plasma protein binding (82%). The compound showed good metabolic stability in liver microsomes, with a half-life of approximately 3.5 hours in human hepatocytes. These characteristics suggest its suitability for oral administration in potential clinical applications.
Ongoing research is exploring the potential of 3-(2-methoxyethyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one in combination therapies. Preliminary data from a 2024 study suggests synergistic effects when combined with existing anticancer agents in pancreatic cancer cell lines. The compound's ability to modulate multiple signaling pathways while maintaining a favorable toxicity profile makes it an attractive candidate for combination treatment strategies.
In conclusion, recent studies on 3-(2-methoxyethyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS: 851169-45-4) have significantly advanced our understanding of its therapeutic potential. With promising results in kinase inhibition, neurodegenerative disease models, and favorable pharmacokinetic properties, this compound represents an exciting area of research in medicinal chemistry. Future studies will likely focus on clinical translation and further optimization of its pharmacological profile.
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